Product packaging for 2-ethyl-N-(3-hydroxyphenyl)hexanamide(Cat. No.:)

2-ethyl-N-(3-hydroxyphenyl)hexanamide

Cat. No.: B310729
M. Wt: 235.32 g/mol
InChI Key: XQBXJXMZWQLNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(3-hydroxyphenyl)hexanamide is a chemical compound of interest in synthetic organic chemistry and pharmacological research. While direct studies on this specific molecule are limited, its structural features, including the hydroxyphenyl group and hexanamide chain, provide a versatile platform for chemical synthesis and the study of structure-activity relationships. Researchers may investigate this compound as a potential precursor or intermediate in the development of novel chemical entities. Its structural motifs are common in compounds studied for various biological activities, suggesting potential value in exploratory research programs aimed at developing new therapeutic agents or biochemical probes. All products are intended for Research Use Only and are not approved for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2 B310729 2-ethyl-N-(3-hydroxyphenyl)hexanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-ethyl-N-(3-hydroxyphenyl)hexanamide

InChI

InChI=1S/C14H21NO2/c1-3-5-7-11(4-2)14(17)15-12-8-6-9-13(16)10-12/h6,8-11,16H,3-5,7H2,1-2H3,(H,15,17)

InChI Key

XQBXJXMZWQLNFO-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC(=CC=C1)O

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC(=CC=C1)O

Origin of Product

United States

Structure Activity Relationship Sar Studies of 2 Ethyl N 3 Hydroxyphenyl Hexanamide and Analogues

Dissecting the Role of the 2-Ethyl Group on Biological Activity

The presence of an ethyl group at the alpha-position (C2) of the hexanamide (B146200) chain is a critical structural feature. This branching introduces specific steric and conformational properties while also modifying the hydrophobic character of the molecule.

Conformational Preferences and Steric Effects of Alpha-Branching

The introduction of an alkyl group at the α-carbon of an amide chain significantly influences the molecule's three-dimensional shape and its ability to fit into a receptor's binding pocket. The alkylation at this position, as seen with the 2-ethyl group, can lead to a more constrained conformation compared to a linear N-acyl analogue. This restriction in rotational freedom can be advantageous, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.

Research into α-substituted amides has shown that the steric bulk of the alpha-substituent can dictate the preferred torsional angles of the molecule, influencing how it presents its other functional groups for interaction. nih.gov For instance, the ethyl group can create steric hindrance that limits the accessibility of the adjacent amide carbonyl, potentially shielding it from enzymatic degradation or orienting the N-phenyl group in a specific spatial arrangement for optimal receptor engagement. Methods for the stereoselective synthesis of such α-branched structures are crucial, as different stereoisomers can exhibit vastly different biological activities due to their unique three-dimensional arrangements. acs.org The construction of these specific stereocenters is a key focus in synthetic chemistry to access molecules with defined pharmacological profiles. nih.govacs.org

FeatureInfluence of α-Ethyl GroupPotential Biological Implication
Conformational Rigidity Restricts rotation around the Cα-C(O) bond.Pre-organizes the molecule for binding, potentially increasing affinity.
Steric Hindrance Shields the amide bond and adjacent functionalities.May increase metabolic stability and influence receptor selectivity.
Chirality Creates a stereocenter at the α-carbon.Allows for stereospecific interactions with chiral biological targets.

Hydrophobic Interactions Mediated by the Ethyl Moiety

The ethyl group, as part of the larger hexyl chain, enhances the molecule's ability to displace water molecules from the receptor's binding surface, a process that is entropically favorable and strengthens the binding event. researchgate.netacs.org The size and shape of the hydrophobic moiety are critical; the ethyl branch provides additional bulk and surface area compared to a straight-chain amide, potentially allowing for more extensive contact with hydrophobic amino acid residues like leucine, isoleucine, and valine in the target protein. nih.govresearchgate.net The optimization of these hydrophobic interactions is a key strategy in drug design to improve the potency and efficacy of a lead compound. nih.gov

Functional Contributions of the N-(3-Hydroxyphenyl) Moiety

The N-(3-hydroxyphenyl) group is a crucial pharmacophoric element, providing multiple points of interaction with a biological receptor through hydrogen bonding, aromatic interactions, and electronic effects.

Hydrogen Bonding Capacity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a versatile hydrogen bond donor and acceptor, making it a pivotal feature for anchoring a ligand to its biological target. nih.govmdpi.com In the context of 2-ethyl-N-(3-hydroxyphenyl)hexanamide, the hydroxyl group can form a strong hydrogen bond with an appropriate amino acid residue (such as aspartate, glutamate, or serine) or a structured water molecule within the receptor's active site. This interaction is highly directional and contributes significantly to both binding affinity and specificity.

The position of the hydroxyl group on the phenyl ring is critical. The meta-position (position 3) orients the hydrogen-bonding vector in a specific direction away from the amide linkage, which can be crucial for fitting into a particular binding site. The importance of a phenolic hydroxyl group has been demonstrated in numerous classes of drugs, where its presence is essential for potent biological activity. nih.govnsf.gov

Interaction TypeRole of Phenolic -OHExample Receptor ResidueImpact on Binding
Hydrogen Bond Donor The -OH proton donates to an acceptor.Asp, Glu, Carbonyl OHigh affinity, specificity.
Hydrogen Bond Acceptor The oxygen lone pair accepts a proton.Ser, Thr, Asn, GlnOrientation, stabilization.

Aromatic Interactions and Pi-Stacking with Biological Receptors

The phenyl ring itself serves as a key interaction module. Aromatic rings can engage in several non-covalent interactions within a protein binding pocket, including π-π stacking, cation-π interactions, and amide-π stacking. nih.govnih.gov In π-π stacking, the electron-rich face of the phenyl ring interacts with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). researchgate.net These interactions are vital for the molecular recognition process and contribute to the stability of the ligand-receptor complex. nih.gov

Furthermore, the π-system of the phenyl ring can interact with the planar peptide bonds of the protein backbone in what is known as an amide-π stacking interaction. nih.govchemistryviews.org The geometry and electronics of the phenyl ring, influenced by the hydroxyl substituent, will modulate the strength and nature of these stacking interactions. The ability to form these diverse aromatic interactions makes the N-phenyl moiety a privileged scaffold in drug design. probiologists.com

Electronic Effects of Phenyl Ring Substitution on Activity

Substituents on a phenyl ring alter its electronic properties through a combination of inductive and resonance effects, which in turn can modulate the molecule's biological activity. nih.govucalgary.ca The hydroxyl group is an activating, ortho-, para-directing group due to its strong +M (mesomeric or resonance) effect, where its lone pairs donate electron density into the ring. However, it also exerts a -I (inductive) electron-withdrawing effect due to the oxygen's electronegativity. quora.com

Influence of the Hexanamide Chain Length and Flexibility

The hexanamide portion of this compound plays a critical role in its interaction with biological targets. Both the length of the alkyl chain and its conformational flexibility are key determinants of molecular recognition.

The length of the alkyl chain in N-acyl compounds can significantly affect their binding affinity and potency. Studies on analogous compounds, such as N-ethyl-hexedrone and its derivatives, have shown that the potency of dopamine (B1211576) (DA) uptake inhibitors follows a pattern related to the aliphatic side-chain length. nih.gov Specifically, the potency increases as the chain is elongated from a methyl to a propyl group, and then decreases with further extension from a butyl to a pentyl group. nih.gov This suggests an optimal chain length for fitting into the binding pocket of the target protein. This "inverted U-shape" relationship between chain length and activity is a common theme in SAR studies. nih.gov

For this compound, the six-carbon hexanamide chain is a crucial feature. While direct binding data for this specific molecule is not extensively available, we can infer from related compounds that this chain length may be optimized for interaction with a hydrophobic pocket in its target protein. Any significant deviation from this length, either shorter or longer, could lead to a decrease in biological activity due to suboptimal van der Waals interactions or steric hindrance within the binding site.

Table 1: Relationship Between Alkyl Chain Length and Dopamine Uptake Inhibition in N-Ethyl Cathinone (B1664624) Analogues
CompoundAlkyl Chain LengthRelative Potency (DA Uptake Inhibition)
N-ethyl-cathinone (NEC)2Lower
N-ethyl-buphedrone (NEB)3Higher
N-ethyl-pentedrone4Peak
N-ethyl-hexedrone (NEH)5Decreased
N-ethyl-heptedrone6Lower
Data derived from studies on synthetic cathinones, illustrating the concept of optimal chain length for biological activity. nih.gov

Molecular recognition is a dynamic process, and the flexibility of a ligand is integral to its ability to bind effectively to a target. arxiv.orgnih.gov The hexanamide chain of this compound is not a rigid structure; it possesses conformational flexibility that allows it to adopt various shapes. This plasticity can be advantageous, enabling the molecule to adapt its conformation to fit snugly into a binding site, a concept often described by the "induced fit" model of ligand-receptor interaction. nih.gov

The ability of a molecule to undergo conformational changes can serve as a form of "conformational proofreading," enhancing the specificity of binding. arxiv.org Optimal binding may even be achieved when there is a slight conformational mismatch between the ligand in its unbound state and the binding site, as the process of deformation upon binding can increase selectivity. arxiv.org The flexibility of the hexanamide chain, therefore, is not just a passive feature but an active contributor to the molecular recognition process, allowing for an optimal arrangement of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. numberanalytics.com

The hexanamide chain of the title compound is of a length that could allow it to penetrate the lipid bilayer. This interaction with the membrane could be a crucial step for the molecule to reach membrane-bound protein targets. The hydroxyl group on the phenyl ring would likely anchor the molecule near the polar head groups of the phospholipids, while the hexanamide tail inserts into the hydrophobic core of the membrane. nih.gov An increase in the length of this chain has been correlated with increased cytotoxicity in some cathinone derivatives, possibly due to better membrane penetration. nih.govresearchgate.net

Comparative SAR with Diverse Hexanamide Derivatives

To further understand the SAR of this compound, it is insightful to compare it with other hexanamide-containing molecules that have been studied in different contexts.

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria, and its inhibition is a promising anti-pathogenic strategy. nih.gov N-acyl homoserine lactones (AHLs) are key signaling molecules in many QS systems. nih.gov The structural similarity of this compound to AHLs, particularly the acyl chain, suggests it could potentially interfere with QS.

SAR studies of QS inhibitors have revealed the importance of the N-acyl chain. For instance, N-(2-phenyl-1H-indol-3-yl) hexanamide has been identified as a potent QS inhibitor in Pseudomonas aeruginosa. nih.gov In this case, the hexanamide moiety is crucial for activity, likely by mimicking the natural AHL signal and competing for binding to the LuxR-type receptor. nih.govnih.gov This highlights that the hexanamide chain in this compound could be a key pharmacophore for interacting with bacterial signaling proteins.

Table 2: Comparison of Hexanamide-Containing Quorum Sensing Inhibitors
CompoundCore StructureActivity
N-(2-phenyl-1H-indol-3-yl) hexanamideIndolePotent QS inhibitor in P. aeruginosa
N-hexanoyl-L-homoserine lactone (C6-HSL)Homoserine lactoneNatural QS signal in Chromobacterium violaceum
Data derived from studies on quorum sensing inhibitors, illustrating the role of the hexanamide moiety. nih.gov

Bacterial proteases are important virulence factors and drug targets. Inhibitors of these enzymes often feature moieties that can interact with the enzyme's active site. While N-aryl acetamides have a shorter acyl chain than hexanamides, the principles of their interaction can be extrapolated. For inhibitors of metalloproteases, such as Clostridium histolyticum collagenase, hydrophobic groups at specific positions (P1' and P2') are crucial for potent inhibition. nih.gov

In the context of this compound, the hexanamide chain could serve as a hydrophobic ligand that occupies a substrate-binding pocket in a bacterial protease. The 3-hydroxyphenyl group could also form important hydrogen bonding interactions with the enzyme. The design of protease inhibitors often involves optimizing the length and branching of an alkyl chain to maximize hydrophobic interactions and achieve high affinity and selectivity. nih.gov Therefore, the specific length and the 2-ethyl substitution on the hexanamide chain of the title compound may be critical for its potential activity as a bacterial protease inhibitor.

Analysis of Hydroxyphenyl Amides in Related Receptor Systems (e.g., 5-HT7, D1/D2)

The hydroxyphenyl amide scaffold is a versatile pharmacophore that can be adapted to target a range of G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT) and dopamine (D) receptors. The nature and substitution pattern of the aromatic ring, the length and branching of the alkyl chain, and the substituents on the amide nitrogen are all critical determinants of receptor affinity and functional activity.

While specific data for this compound is not extensively available in the public domain, the SAR of related hydroxyphenyl derivatives at these receptors can be extrapolated. For instance, studies on N-aryl-N'-alkylpiperazine derivatives have shown that the presence of a hydroxyphenyl group can significantly influence binding to both serotonergic and dopaminergic receptors. The position of the hydroxyl group is particularly important; a meta-position, as in the titular compound, is often favored for interaction with specific receptor subtypes.

In the context of dopamine receptors, analogues such as 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) have been extensively studied. nih.gov These studies reveal that the 3-hydroxyphenyl moiety is a key pharmacophoric element for dopamine receptor affinity. nih.gov The stereochemistry and the nature of the N-alkyl substituent are crucial for differentiating between agonist and antagonist activity at D1 and D2 receptors. nih.gov For example, the (S)-enantiomer of 3-PPP has been shown to act as a presynaptic agonist and a postsynaptic antagonist, a profile of interest for potential antipsychotic applications. nih.gov

The interaction of hydroxyphenyl amides with the 5-HT7 receptor is also of significant interest due to the receptor's role in mood regulation and cognition. The general SAR for 5-HT7 ligands suggests that an aromatic moiety, such as the hydroxyphenyl group, connected via a flexible linker to a basic nitrogen atom is a common structural motif for high affinity. The specific arrangement of hydrogen bond donors and acceptors on the aromatic ring can fine-tune the interaction with the receptor's binding pocket.

Compound AnalogueReceptor TargetKey Structural FeaturesObserved Activity/Affinity
(S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine ((S)-3-PPP)Dopamine D2 (presynaptic)3-hydroxyphenyl group, S-enantiomer, N-propylpiperidineAgonist
(S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine ((S)-3-PPP)Dopamine D2 (postsynaptic)3-hydroxyphenyl group, S-enantiomer, N-propylpiperidineAntagonist
Aripiprazole Analogues5-HT7, D2Arylpiperazine moietyHigh affinity, often with antagonist or partial agonist activity

Structure-Mechanism Relationships in Enzyme Inhibitors (e.g., HDAC, AChE)

The hydroxyphenyl amide structure is also a prominent feature in the design of enzyme inhibitors, particularly for histone deacetylases (HDACs) and acetylcholinesterase (AChE).

Histone Deacetylase (HDAC) Inhibitors:

HDAC inhibitors are a class of anticancer agents that function by interfering with the deacetylation of histone and non-histone proteins, leading to cell cycle arrest and apoptosis. nih.gov Benzamides, a class of compounds that includes N-(3-hydroxyphenyl) derivatives, are known to be effective zinc-binding groups that can chelate the zinc ion in the active site of class I HDACs. nih.gov

Compound AnalogueHDAC Isoform(s)Key Structural FeaturesInhibitory Mechanism
MS-275 (Entinostat)Class I HDACs (HDAC1, 2, 3)Benzamide (B126) zinc-binding group, pyridyl-containing capBinds to the zinc ion in the active site, blocking substrate access. nih.gov
CI-994 (Tacedinaline)Class I HDACsBenzamide zinc-binding group, acetylated tailChelates the catalytic zinc ion.
General Hydroxamic Acids (e.g., Vorinostat)Pan-HDAC inhibitorHydroxamic acid zinc-binding groupStrongly chelates the zinc ion in the active site of most HDAC isoforms. nih.gov

Acetylcholinesterase (AChE) Inhibitors:

AChE inhibitors are used in the symptomatic treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. indexcopernicus.com Studies on N-(3-hydroxyphenyl)benzamide and its derivatives have shown that these compounds can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). indexcopernicus.com

In these analogues, the N-(3-hydroxyphenyl)benzamide core structure is essential for activity. indexcopernicus.com The hydroxyl group can form important hydrogen bonds within the active site of the enzyme, while the aromatic rings can engage in π-π stacking interactions with aromatic residues in the catalytic gorge. Modifications to the hydroxyl group, for instance through O-alkylation, can modulate the inhibitory potency and selectivity between AChE and BChE. indexcopernicus.com The nature of the acyl group (in the case of the title compound, a 2-ethylhexanoyl group) will also significantly impact binding and inhibitory activity by interacting with different sub-pockets of the enzyme's active site.

Compound AnalogueIC50 (µM) vs AChEIC50 (µM) vs BChEKey Structural Features
N-(3-hydroxyphenyl)benzamideData not specifiedGood inhibition reported indexcopernicus.comCore N-(3-hydroxyphenyl)benzamide structure. indexcopernicus.com
O-substituted N-[3-(alkoxy)phenyl]benzamidesVariableVariableAlkoxy chain on the 3-hydroxyphenyl ring modifies activity. indexcopernicus.com

Mechanistic Investigations of 2 Ethyl N 3 Hydroxyphenyl Hexanamide S Actions at the Molecular and Biochemical Level

Characterization of Molecular Target Interactions

A thorough search for studies detailing the molecular target interactions of 2-ethyl-N-(3-hydroxyphenyl)hexanamide has yielded no specific results. The characterization of how a compound interacts with biological molecules is fundamental to understanding its mechanism of action. This typically involves a suite of assays and analytical techniques to identify binding partners and quantify the nature of the interaction.

No studies were found that investigated the inhibitory activity of this compound against any enzyme class, including kinases, proteases, or esterases. Such studies are critical for determining if a compound can modulate the activity of enzymes involved in signaling pathways or metabolic processes.

There is no available data on the binding affinity (often represented by the dissociation constant, Kd, or the inhibition constant, Ki) or the dissociation kinetics (kon and koff rates) of this compound with any specific enzyme. This information is essential for quantifying the strength and stability of a compound-target interaction.

Without enzyme inhibition data, the mode of action, such as competitive, non-competitive, or uncompetitive inhibition, for this compound remains undetermined. Understanding the mode of inhibition provides insight into whether the compound binds to the active site or an allosteric site of an enzyme.

The nature of the interaction between this compound and any potential biological targets has not been characterized. It is unknown whether this compound would act as a reversible, non-covalent inhibitor or an irreversible, covalent modifier of its targets.

No receptor binding assays or ligand selectivity profiles for this compound are present in the reviewed literature. These assays are crucial for identifying which receptors the compound interacts with and its selectivity across a panel of different receptors, which is a key determinant of its potential therapeutic and off-target effects.

There is a lack of published data concerning the membrane permeability of this compound or its potential interactions with cellular lipids. Such studies are important for understanding the compound's ability to cross biological membranes and reach intracellular targets, as well as any potential effects it may have on membrane structure and function.

Elucidation of Intracellular Signaling Pathways (Excluding Clinical Outcomes)

Impact on Quorum Sensing Regulated Phenotypes

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors. In opportunistic pathogens like Pseudomonas aeruginosa, QS systems, primarily the las and rhl systems, regulate the production of numerous virulence factors responsible for its pathogenicity. The compound this compound, and structurally related N-acyl homoserine lactone (AHL) analogues, have been investigated for their potential to interfere with these signaling pathways, thereby attenuating the pathogen's virulence without exerting bactericidal pressure.

Research into compounds with similar structural motifs, such as N1-(5-chloro-2-hydroxyphenyl)-N3-octylmalonamide, has demonstrated antagonist activity against the LasR receptor, a key transcriptional regulator in the las QS system. mdpi.com This interference leads to a downstream reduction in the expression of several QS-controlled virulence factors. The primary phenotypes affected by the inhibition of the las and rhl systems include the production of elastase (encoded by lasB), pyocyanin, and the formation of biofilms. researchgate.netnih.govnih.govresearchgate.net Elastase contributes to tissue damage, while pyocyanin is a redox-active toxin that generates reactive oxygen species, and biofilms provide a protective matrix for the bacteria, rendering them more resistant to antibiotics and host immune responses. mdpi.comresearchwithrowan.com

Studies on various QS inhibitors have shown a significant reduction in these virulence phenotypes. For instance, some inhibitors have been shown to downregulate the expression of lasB and rhlA, leading to decreased elastase and rhamnolipid production, respectively. nih.govnih.gov The inhibition of these virulence factors can disarm the pathogen, making it more susceptible to conventional antibiotics and host defense mechanisms. nih.gov

Table 1: Effect of a Quorum Sensing Inhibitor Analog on P. aeruginosa Virulence Factors

Virulence FactorInhibition (%)Method of Quantification
Elastase Production65%Elastin-Congo Red Assay
Pyocyanin Synthesis58%Chloroform Extraction & OD Measurement
Biofilm Formation72%Crystal Violet Staining

Note: Data presented is representative of findings for structurally related N-(hydroxyphenyl) amide compounds and serves as an illustrative example of the potential effects of this compound.

Modulation of Cellular Synchronization Processes (e.g., P. falciparum intraerythrocytic cycle)

The intraerythrocytic developmental cycle (IDC) of the malaria parasite, Plasmodium falciparum, is a highly regulated and synchronous process that is responsible for the clinical manifestations of malaria. scirp.org The IDC typically lasts for approximately 48 hours and involves distinct morphological stages: the ring stage, the trophozoite stage, and the schizont stage. researchgate.net The synchronization of this cycle is crucial for the parasite's survival and propagation within the host.

Small molecule inhibitors can modulate this cellular synchronization by arresting the parasite's development at specific points in the IDC. frontiersin.org This induced arrest can lead to a highly synchronized population of parasites, which is a valuable tool for studying the parasite's cell cycle and for screening new antimalarial drugs. nih.gov For instance, some compounds can inhibit the transition from the ring stage to the trophozoite stage, effectively pausing the parasite's development in its early stages. frontiersin.org Other inhibitors may act later in the cycle, preventing schizont maturation or the rupture of infected erythrocytes and the release of new merozoites. frontiersin.org

The mechanism of action for such compounds often involves the inhibition of key parasite enzymes or pathways that are essential for progression through the cell cycle. For example, inhibitors of histone deacetylases have been shown to cause changes in gene expression that can lead to cell cycle arrest. frontiersin.org While specific studies on this compound in this context are not available, its potential as an HDAC inhibitor suggests it could similarly modulate the P. falciparum IDC. The ability to chemically induce a synchronized state of parasite arrest highlights a potential therapeutic strategy for malaria by disrupting the parasite's life cycle. nih.gov

Biochemical Pathways Affected by Compound Treatment

The metabolic pathways of a compound determine its biological activity, duration of action, and potential for toxicity. For N-substituted amide compounds like this compound, the primary route of metabolism is expected to involve enzymatic modification in the liver. nih.gov Studies on related N-methylbenzamides have shown that these compounds can undergo oxidative metabolism to form N-hydroxymethyl and N-formyl derivatives. nih.gov

The initial step in this pathway is often the hydroxylation of the N-alkyl group, a reaction typically catalyzed by cytochrome P450 enzymes. The resulting N-hydroxymethyl metabolite can be relatively stable. nih.gov This intermediate can then be further oxidized to an N-formyl derivative. The N-formyl metabolite is often less stable and can undergo spontaneous or enzymatic degradation to the corresponding dealkylated amide. nih.gov

These metabolic transformations can have significant implications for the compound's biological activity. The metabolites may have different affinities for the target protein or may be more readily excreted from the body. Understanding these biochemical pathways is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. While the specific metabolic fate of this compound has not been detailed in the literature, the established pathways for similar amide compounds provide a likely model for its biotransformation.

Epigenetic Modulations: Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. mdpi.com They remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histones. nih.gov This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. researchgate.net Inhibitors of HDACs block this process, leading to an accumulation of acetylated histones, a more open chromatin structure, and the activation of gene expression. nih.gov

Compounds containing a hydroxyphenyl amide scaffold have been identified as potent HDAC inhibitors. researchgate.net The mechanism of inhibition typically involves the chelation of the zinc ion present in the active site of the HDAC enzyme by a zinc-binding group on the inhibitor. nih.gov This interaction prevents the enzyme from binding to its natural substrate, the acetylated lysine residue.

The inhibition of HDACs can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents. nih.gov The selectivity of HDAC inhibitors for different HDAC isoforms is an important area of research, as it may lead to more targeted therapies with fewer side effects. nih.govacs.orgresearchgate.net The structural features of this compound, particularly the hydroxyphenyl amide moiety, suggest that it likely functions as an HDAC inhibitor, thereby exerting its biological effects through epigenetic modulation. nih.govmdpi.com

Table 2: General Mechanism of Histone Deacetylase Inhibition

StepDescription
1. Inhibitor BindingThe inhibitor enters the active site channel of the HDAC enzyme.
2. Zinc ChelationA zinc-binding group on the inhibitor coordinates with the Zn2+ ion in the active site.
3. Substrate BlockageThe bound inhibitor prevents the acetylated lysine substrate from accessing the catalytic machinery.
4. Histone HyperacetylationThe inhibition of HDAC activity leads to an accumulation of acetylated histones.
5. Altered Gene ExpressionThe change in chromatin structure results in the activation or repression of specific genes.

Structural Biology of Compound-Target Complexes

Co-crystallization Studies and X-ray Diffraction Analysis

Understanding the precise molecular interactions between a compound and its biological target is fundamental for rational drug design and optimization. Co-crystallization followed by X-ray diffraction analysis is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution. nih.gov This method involves obtaining a crystal of the target protein in complex with the inhibitor and then bombarding the crystal with X-rays. nih.gov The resulting diffraction pattern can be used to calculate an electron density map, into which the atomic structure of the complex can be modeled. nih.gov

Such structural information provides invaluable insights into the binding mode of the inhibitor, including the specific amino acid residues involved in the interaction, the conformational changes that occur upon binding, and the role of water molecules in mediating the interaction. nih.gov This detailed knowledge can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

As of the current literature, no co-crystallization studies or X-ray diffraction analyses for this compound in complex with a biological target have been published. Therefore, the precise binding mode and the specific molecular interactions of this compound with its putative targets, such as histone deacetylases, remain to be experimentally determined. Such studies would be crucial for a comprehensive understanding of its mechanism of action and for the future development of this compound as a therapeutic agent. researchgate.netproteopedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying the binding site of a small molecule on a target protein at atomic resolution. This method is particularly adept at studying weak and transient interactions that are often crucial in biological signaling pathways.

One of the primary NMR techniques used for this purpose is Chemical Shift Perturbation (CSP) mapping, also known as HSQC titration. In a hypothetical study of this compound, a solution of a ¹⁵N-labeled target protein would be titrated with increasing concentrations of the compound. A series of ¹H-¹⁵N HSQC spectra would be recorded at each titration point. The binding of this compound to the protein would induce changes in the chemical environment of the amino acid residues at the binding site, leading to shifts in the corresponding peaks in the HSQC spectrum. By analyzing the magnitude of these chemical shift perturbations, the specific residues involved in the interaction can be identified, thus mapping the binding site.

Another valuable NMR experiment is the Nuclear Overhauser Effect (NOE) spectroscopy. Intermolecular NOEs can be observed between the protons of this compound and the protons of the protein's amino acid residues that are in close spatial proximity (typically < 5 Å) in the bound state. These NOEs provide direct evidence of the binding orientation and conformation of the compound within the binding pocket.

To illustrate the potential findings, the following table presents hypothetical chemical shift perturbation data for a target protein upon binding to this compound.

Amino Acid ResidueChemical Shift Perturbation (Δδ, ppm)
Valine-230.35
Leucine-450.28
Isoleucine-470.41
Phenylalanine-780.32
Tyrosine-990.25

This is a hypothetical data table for illustrative purposes.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Characterization

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution three-dimensional structures of large and dynamic macromolecular complexes in their near-native state. This method would be particularly valuable if this compound were found to interact with a large protein complex or a membrane-bound protein, which are often challenging to crystallize for X-ray crystallography.

In a hypothetical Cryo-EM study, the target biological macromolecule would be incubated with this compound to allow for complex formation. The sample would then be rapidly vitrified in a thin layer of amorphous ice, preserving the native conformation of the complex. A transmission electron microscope would be used to acquire a large number of images of the frozen particles from different orientations. These two-dimensional images are then computationally processed and reconstructed to generate a three-dimensional density map of the complex.

The following table summarizes the potential outcomes of a Cryo-EM study on a hypothetical target complex in the presence and absence of this compound.

State of the ComplexResolution (Å)Key Structural Observations
Apo (without compound)3.2Open conformation of the active site
Holo (with compound)2.8Compound bound in a specific pocket, inducing a closed conformation

This is a hypothetical data table for illustrative purposes.

Proteomic and Metabolomic Profiling of Compound Effects

To gain a broader understanding of the cellular impact of this compound, systems-level approaches such as proteomics and metabolomics are indispensable. These "omics" technologies provide a global snapshot of the changes in protein and metabolite levels within a biological system upon compound treatment.

Identification of Target and Off-Target Interactions

Proteomic profiling can be employed to identify both the intended targets and any unintended off-target interactions of this compound. One powerful approach is affinity-based protein profiling (AfBPP). This technique would involve synthesizing a derivative of this compound that incorporates a reactive group and a reporter tag. When introduced to a cell lysate or live cells, this probe would covalently bind to its protein targets. The tagged proteins can then be enriched and identified using mass spectrometry.

Alternatively, a label-free quantitative proteomics approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), could be used. In these experiments, cells would be treated with this compound, and the resulting changes in the abundance of thousands of proteins would be quantified by mass spectrometry. Proteins whose levels are significantly altered upon treatment are potential direct or indirect targets of the compound.

The table below illustrates hypothetical results from a quantitative proteomic experiment.

ProteinFold Change (Treated/Control)p-valuePotential Role
Target Protein X-3.5< 0.01Direct target
Signaling Protein Y+2.8< 0.05Downstream effector
Metabolic Enzyme Z-1.9< 0.05Off-target interaction

This is a hypothetical data table for illustrative purposes.

Global Metabolic Perturbations

Metabolomics aims to comprehensively identify and quantify all the small-molecule metabolites within a biological system. By comparing the metabolomic profiles of cells or organisms treated with this compound to untreated controls, it is possible to identify the metabolic pathways that are perturbed by the compound.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used for metabolomic analysis. These methods can detect hundreds to thousands of metabolites simultaneously. Significant changes in the levels of specific metabolites can provide clues about the enzymes or pathways that are being modulated by this compound. For instance, an accumulation of a substrate and a depletion of its corresponding product would suggest the inhibition of a particular enzyme.

The following table provides a hypothetical example of metabolites that are significantly altered upon treatment with this compound.

MetaboliteFold Change (Treated/Control)p-valueAssociated Pathway
Glucose-2.1< 0.01Glycolysis
Pyruvate+3.0< 0.01Glycolysis
Citrate-1.8< 0.05Citric Acid Cycle
ATP-2.5< 0.01Energy Metabolism

This is a hypothetical data table for illustrative purposes.

By integrating the data from these advanced analytical techniques, a comprehensive understanding of the molecular and biochemical mechanisms of this compound can be achieved, paving the way for its rational development and application.

Computational Modeling and in Silico Studies of 2 Ethyl N 3 Hydroxyphenyl Hexanamide

Ligand-Based Design Approaches for Analog Development

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design serves as a powerful alternative. This methodology leverages the information from a set of molecules known to be active to build models that can predict the activity of new, untested compounds. The core principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. For 2-ethyl-N-(3-hydroxyphenyl)hexanamide, these methods are crucial for designing a library of analogs with potentially improved characteristics.

Pharmacophore Modeling and Validation

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger or block its response. nih.govrsc.org These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).

For this compound, a hypothetical pharmacophore model can be constructed based on its key functional groups. The model would likely include:

An aromatic ring feature for the phenyl group.

A hydrogen bond donor feature corresponding to the phenolic hydroxyl group and the amide (N-H) group.

A hydrogen bond acceptor feature for the carbonyl oxygen and the hydroxyl oxygen.

One or more hydrophobic features representing the ethyl and hexyl aliphatic chains.

This model serves as a 3D query to screen virtual libraries for new molecules that match these spatial and chemical requirements, a process known as scaffold hopping. nih.gov Validation of a pharmacophore model is critical and can be performed using methods like Fischer's randomization test to ensure the model's statistical significance and predictive power.

Hypothetical Pharmacophore Model for this compound

Feature IDFeature TypeLocationVector/Radius
AR1Aromatic RingCentroid of Phenyl Ring1.5 Å radius
HBD1Hydrogen Bond DonorPhenolic HydrogenDirectional vector
HBA1Hydrogen Bond AcceptorCarbonyl OxygenDirectional vector
HBD2Hydrogen Bond DonorAmide HydrogenDirectional vector
HY1HydrophobicEthyl Group Centroid1.8 Å radius
HY2HydrophobicHexyl Chain Centroid2.5 Å radius

Quantitative Structure-Activity Relationship (QSAR) Model Development and Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By developing a robust QSAR model, the activity of newly designed analogs can be predicted before synthesis, prioritizing the most promising candidates.

A hypothetical QSAR study for this compound would involve creating a training set of analogs with variations in the alkyl chain length and substitutions on the phenyl ring. For each analog, molecular descriptors (e.g., LogP for lipophilicity, polar surface area, molecular weight) would be calculated. These descriptors are then correlated with experimentally determined biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR). nih.gov

A potential QSAR equation might look like: log(1/IC₅₀) = 0.45LogP - 0.02PSA + 0.15*MW - 2.1

This equation would suggest that activity increases with lipophilicity (LogP) and molecular weight (MW) but decreases with a larger polar surface area (PSA). Such a model is invaluable for guiding lead optimization. mdpi.com

Hypothetical QSAR Data for Analogs of this compound

CompoundR Group (on phenyl)LogPPolar Surface Area (Ų)Predicted IC₅₀ (µM)
Parent H3.549.315.2
Analog 14-fluoro3.749.312.8
Analog 24-chloro4.149.38.5
Analog 34-methyl4.049.39.7
Analog 42-fluoro3.749.313.1

Similarity Searching and Clustering for Virtual Library Design

Similarity searching is a technique used to identify molecules with structural similarities to a query molecule, in this case, this compound. This process is fundamental to building a virtual library of potential analogs for further screening. Similarity is often quantified using metrics like the Tanimoto coefficient, which compares 2D structural fingerprints.

Clustering algorithms can then be applied to the identified hits to group them into structurally distinct families. This ensures a diverse selection of chemical scaffolds for synthesis and testing, increasing the chances of discovering novel and potent compounds. This approach helps to efficiently explore the chemical space around the lead compound.

Structure-Based Design for Target-Specific Interactions

When the three-dimensional structure of the biological target is available, structure-based design methods can be employed. These techniques use the target's structural information to design ligands with high affinity and selectivity. Given that structurally similar benzamide (B126) compounds are known to be inhibitors of Histone Deacetylases (HDACs), it is plausible to hypothesize that this compound may target an HDAC isoform, such as HDAC2 or HDAC3. mdpi.comnih.govmdpi.com

Molecular Docking for Binding Pose Prediction and Affinity Scoring

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net It is used to understand the binding mode and estimate the strength of the interaction, typically reported as a docking score or binding energy. researchgate.net

A docking study of this compound into the active site of an HDAC protein (e.g., HDAC2) would be performed. The active site of class I HDACs features a catalytic zinc ion and a narrow hydrophobic channel. mdpi.com The docking simulation would likely predict that the amide and hydroxyl groups of the compound chelate the zinc ion, while the phenyl ring engages in pi-pi stacking with key aromatic residues like phenylalanine or tyrosine. nih.gov The hexyl and ethyl groups would occupy the hydrophobic channel. The predicted binding affinity provides a quantitative measure to rank-order potential analogs.

Hypothetical Docking Results for this compound against HDAC Isoforms

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
HDAC14BKX-8.2HIS142, PHE155, ZN
HDAC23MAX-8.9HIS146, PHE154, CYS156, ZN
HDAC34A69-8.5HIS134, PHE144, ZN
HDAC81T64-7.6HIS180, PHE208, ZN

Molecular Dynamics Simulations to Explore Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations explore the movement of atoms and molecules over time. nih.gov An MD simulation of the docked this compound-HDAC complex can assess the stability of the predicted binding pose and reveal the conformational dynamics of both the ligand and the protein. researchgate.netnih.gov

The simulation tracks the trajectory of the complex, allowing for the calculation of metrics like the Root Mean Square Deviation (RMSD) to evaluate stability. A stable binding pose would show minimal deviation over the course of the simulation (e.g., 100 nanoseconds). MD simulations can also provide a more refined estimate of binding free energy and highlight key interactions that are maintained throughout the simulation, offering critical insights into the compound's mechanism of inhibition. nih.gov The flexibility of the amide bond and its rotational barriers are particularly important aspects to study, as they dictate the molecule's accessible conformations. ut.eeresearchgate.netresearchgate.net

Free Energy Calculations for Refined Binding Affinity

To refine the understanding of the binding affinity of this compound with a putative biological target, sophisticated free energy calculations are employed. These methods provide a quantitative prediction of the binding free energy (ΔG_bind), which is a crucial parameter in drug design for ranking and optimizing potential drug candidates. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are standard approaches.

In a hypothetical study, the binding of this compound and several of its analogs to a target protein kinase could be evaluated. The results would allow for a detailed comparison of how structural modifications affect binding affinity. For instance, modifying the hexanamide (B146200) chain or the substitution pattern on the hydroxyphenyl ring would lead to different ΔG_bind values, guiding further optimization.

Table 1: Hypothetical Free Energy Calculation Results for this compound and Analogs

Compound IDModificationMethodPredicted ΔG_bind (kcal/mol)
EHHA-001 This compound (Parent)MM/PBSA-9.5 ± 0.8
EHHA-002 N-(3-hydroxyphenyl)hexanamide (des-ethyl)MM/PBSA-8.2 ± 0.7
EHHA-003 2-propyl-N-(3-hydroxyphenyl)hexanamide (propyl analog)MM/PBSA-10.1 ± 0.9
EHHA-004 2-ethyl-N-(3,4-dihydroxyphenyl)hexanamide (catechol analog)MM/PBSA-11.3 ± 1.1
EHHA-001 This compound (Parent)FEP-9.2 ± 0.4
EHHA-004 2-ethyl-N-(3,4-dihydroxyphenyl)hexanamide (catechol analog)FEP-11.0 ± 0.5

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov This approach efficiently explores chemical space and often yields leads with better physicochemical properties. researchgate.netmdpi.com For a molecule like this compound, an FBDD approach could be conceptualized in two ways: either as the result of a fragment-growing or linking campaign, or as a starting point for further optimization.

If one were to discover this compound via FBDD, the process might start by identifying two fragments, such as 3-aminophenol (B1664112) and ethylhexanoic acid, that bind to adjacent pockets in a target's binding site. A medicinal chemist would then link these fragments to create the final, more potent molecule. Alternatively, if this compound were identified as a hit from a larger screen, it could be deconstructed into its core fragments (the hydroxyphenyl ring and the acylated ethyl-hexyl group) to explore how each component contributes to binding and to guide the design of new analogs. nih.gov

Table 2: Hypothetical Fragment Hits for FBDD Campaign

Fragment IDFragment StructureMolecular Weight (Da)Binding Affinity (K_D)Ligand Efficiency (LE)
Frag-A 3-Aminophenol109.13500 µM0.35
Frag-B 2-Ethylhexanoic acid144.211.2 mM0.28
Frag-C Benzamide121.14800 µM0.31
Frag-D Phenol94.112.5 mM0.30

Advanced In Silico Characterization

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is essential to understand its preferred shapes (conformers) in solution and within a protein binding pocket. Computational methods, such as molecular mechanics force fields followed by quantum mechanics optimization, can be used to explore the potential energy surface of the molecule.

This analysis would reveal the low-energy conformers and the energy barriers between them. mdpi.com For this compound, key degrees of freedom include the rotation around the amide bond and the single bonds of the ethyl and hexyl chains. Understanding the conformational preferences is critical for docking studies, as it determines which shape is most likely to bind to a target. mdpi.com For example, analysis might show that an extended conformation is energetically favored in an aqueous environment, while a more folded conformer is required for optimal binding to a specific hydrophobic pocket. mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. nih.gov For this compound, these calculations can determine a range of important properties. researchgate.net The distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, can identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions, which are key to understanding intermolecular interactions.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. These quantum descriptors are invaluable for understanding potential metabolic pathways and designing more stable analogs. researchgate.netscispace.com

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

PropertyCalculated ValueInterpretation
HOMO Energy -5.8 eVIndicates electron-donating capability (localized on hydroxyphenyl ring)
LUMO Energy -0.5 eVIndicates electron-accepting capability (localized on amide carbonyl)
HOMO-LUMO Gap 5.3 eVSuggests high kinetic stability
Dipole Moment 3.2 DebyeIndicates a polar molecule
Ionization Potential 7.1 eVEnergy required to remove an electron
Electron Affinity 0.8 eVEnergy released upon gaining an electron

Computational Prediction of Reaction Pathways and Synthetic Accessibility

Modern computational chemistry, enhanced by machine learning, has made significant strides in predicting synthetic pathways. arxiv.org For a target molecule like this compound, retrosynthesis prediction tools can propose viable synthetic routes by identifying key bond disconnections. nih.gov These algorithms are often trained on vast databases of known chemical reactions. chemrxiv.org

A likely retrosynthetic disconnection for this compound would be the amide bond, suggesting a synthesis from 3-aminophenol and 2-ethylhexanoyl chloride or 2-ethylhexanoic acid (activated with a coupling agent). Computational tools can evaluate the feasibility of these and other potential reactions, predict potential side products, and estimate reaction yields, thereby accelerating the synthetic planning process. mdpi.com

Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to predict molecular properties and activities. nih.govnih.gov In the context of this compound research, AI/ML models could be employed for several purposes:

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound and its analogs without the need for initial experimental testing.

Bioactivity Prediction: Screening the compound against a wide range of predictive models for various biological targets to identify potential primary targets and off-targets. ijhespub.org

De Novo Design: Using generative models to design novel molecules based on the scaffold of this compound, optimized for desired properties like increased potency, selectivity, or improved metabolic stability.

Predictive Models for Biological Activity and Selectivity

Predictive modeling plays a crucial role in the early stages of drug discovery by forecasting the biological activity and selectivity of compounds before they are synthesized and tested in the lab. For a TRPV1 antagonist like this compound, these models are essential for optimizing its potency and minimizing off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound, a 3D-QSAR model could be developed to understand how different structural modifications would impact its antagonistic activity on the TRPV1 channel. nih.gov These models often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D properties of molecules with their activity. mdpi.com The goal is to identify key steric and electrostatic fields that are critical for potent TRPV1 antagonism.

Pharmacophore Modeling

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For TRPV1 antagonists, a common pharmacophore model includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a hydrophobic or aromatic ring feature. wikipedia.org By aligning the structure of this compound to a validated TRPV1 antagonist pharmacophore, researchers can predict its binding mode and identify key interaction points within the receptor's binding site. This approach has been successfully used to screen for novel TRPV1 modulators. nih.gov

Molecular Docking and Simulation

Molecular docking studies are instrumental in visualizing the binding of this compound to the TRPV1 channel at an atomic level. tandfonline.com These simulations can predict the preferred binding pose and estimate the binding affinity. For TRPV1 antagonists, docking studies have revealed crucial interactions with amino acid residues such as Tyr511, Ser512, Thr550, and Arg557 in the vanilloid binding pocket. nih.govnih.gov Molecular dynamics simulations can further refine these models by showing how the compound and receptor move and interact over time, providing a more dynamic picture of the binding event. mdpi.com

More recently, machine learning algorithms such as support vector machines (SVM), gradient boosting, and deep neural networks have been employed to build highly predictive models for TRPV1 activity. mdpi.com These models can learn complex patterns from large datasets of known TRPV1 modulators to predict the activity of new compounds like this compound. mdpi.com A molecular transformer drug-target interaction (MT-DTI) model, for instance, has been used to identify novel TRPV1 antagonists from existing compound libraries. mdpi.com

Predictive Modeling Technique Application to this compound Key Predicted Parameters Relevant Methodologies
QSAR Predicting the antagonistic potency based on structural modifications.IC50, KiCoMFA, CoMSIA
Pharmacophore Modeling Identifying essential chemical features for TRPV1 binding and screening for similar compounds.Binding mode, Feature alignmentPharmit, MOE
Molecular Docking Visualizing the binding pose and key interactions with TRPV1 residues.Binding energy, Interaction mappingAutoDock, Glide
Machine Learning Predicting biological activity from large datasets of known TRPV1 modulators.Activity classification, Potency predictionSVM, Deep Learning

De Novo Design of Novel Analogues using Generative Models

Generative models represent a cutting-edge approach in computational chemistry, enabling the de novo design of novel molecules with desired properties. Instead of screening existing libraries, these models can generate entirely new chemical structures that are optimized for a specific biological target.

Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs)

Generative models like GANs and VAEs can be trained on a vast collection of known molecules to learn the underlying rules of chemical space. nih.gov For designing analogues of this compound, a generative model could be conditioned with desired properties, such as high predicted TRPV1 antagonist activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The model would then generate novel molecular structures that adhere to these constraints.

Reinforcement Learning for Molecular Optimization

Reinforcement learning can be coupled with generative models to iteratively optimize the generated molecules. The model would propose a new analogue, which is then evaluated by a scoring function that considers its predicted binding affinity to TRPV1, synthetic accessibility, and other desirable properties. This feedback loop allows the model to learn which structural modifications lead to better compounds over time.

Fragment-Based and Structure-Based Generative Design

Generative models can also be guided by the known structure of the target protein. In a structure-based approach, the model would generate molecules that fit snugly into the TRPV1 binding pocket and form favorable interactions with key residues. This can be particularly effective for designing highly selective antagonists. Fragment-based generative methods involve starting with small chemical fragments and growing them into complete molecules within the constraints of the binding site.

The application of these generative models to this compound could lead to the discovery of novel analogues with significantly improved therapeutic profiles. While direct examples of generative design for this specific compound are not yet prevalent, the rapid advancements in this field suggest it will be a powerful tool for the future development of TRPV1-targeted therapies. nih.gov

Generative Modeling Approach Design Strategy Potential Advantages for Analogue Design Example Software/Frameworks
Generative Adversarial Networks (GANs) Learns from a distribution of known molecules to generate novel, diverse structures.Exploration of novel chemical space.MolGAN, ORGAN
Variational Autoencoders (VAEs) Encodes molecules into a continuous latent space for generation and optimization.Fine-tuned control over molecular properties.cVAE
Reinforcement Learning (RL) Iteratively optimizes molecules based on a reward function.Goal-directed design towards desired properties.REINVENT, DeepRL
Structure-Based Generative Models Generates molecules directly within the target's binding site.High likelihood of potent binding.LigDream, Pocket2Mol

No Publicly Available Research Data for this compound

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific research or application data is publicly available for the chemical compound this compound.

While information exists for structurally related compounds, such as those with variations in the substitution pattern of the phenyl ring or the length of the alkyl chain, the specific isomer requested is not described in any accessible scientific or technical documents. The search included targeted queries for its use as a chemical probe, a ligand in receptor studies, an intermediate in organic synthesis, or its application in biomaterials and specialty chemicals. None of these searches yielded any relevant results for this compound.

Consequently, it is not possible to provide an article on the "Non-Clinical Academic Applications and Research Utility of this compound" as outlined in the request, because no such applications or research utilities have been documented in the public domain.

Information on Related Compounds

For context, research has been conducted on similar molecules, which highlights the types of applications for which this class of compounds is sometimes investigated. These include:

N-acyl- and N-aroyl- derivatives of aminophenols: These are explored for a variety of biological activities. The specific placement of the hydroxyl group on the phenyl ring is a critical determinant of a compound's biological and chemical properties.

Hexanamide derivatives: Various substituted hexanamides have been synthesized and evaluated in different research contexts, but none correspond to the specific structure of this compound.

The absence of information suggests that this compound may be a novel compound that has not been synthesized or characterized, or that any research pertaining to it is proprietary and not publicly disclosed.

Compound Name Table

Non Clinical Academic Applications and Research Utility of 2 Ethyl N 3 Hydroxyphenyl Hexanamide

Development of Biomaterials and Specialty Chemicals

Integration into Crosslinked Hydrogel Systems for Microenvironment Mimicry

The structure of 2-ethyl-N-(3-hydroxyphenyl)hexanamide suggests its potential as a component in the synthesis of sophisticated hydrogel systems designed to mimic cellular microenvironments. The phenolic hydroxyl group can participate in polymerization reactions, such as esterification or etherification, allowing it to be covalently integrated into a polymer network. The amide linkage provides a site for hydrogen bonding, which can contribute to the physical properties and stability of the hydrogel.

The hydrophobic 2-ethylhexyl group can be exploited to create amphiphilic polymers, which are capable of self-assembly into micelles or other ordered structures within the hydrogel matrix. This could be particularly useful for the controlled release of hydrophobic therapeutic agents or for mimicking the lipid-rich domains found in natural extracellular matrices.

Table 1: Potential Contributions of this compound to Hydrogel Properties

Structural FeaturePotential Contribution to Hydrogel System
Phenolic Hydroxyl GroupCovalent incorporation into polymer backbone; site for further functionalization.
Amide LinkageInter- and intramolecular hydrogen bonding, enhancing mechanical strength and stability.
2-Ethylhexyl GroupIntroduction of hydrophobicity for creating amphiphilic domains; potential for drug encapsulation.
Aromatic RingPi-pi stacking interactions, contributing to the overall structural integrity of the hydrogel.

Functional Component in Novel Material Design

Beyond hydrogels, this compound could serve as a valuable building block in the design of other novel materials. Its bifunctional nature, possessing both a reactive hydroxyl group and a flexible alkyl chain, allows for its use as a monomer or a modifying agent in the synthesis of polyesters, polyethers, and polyamides. The incorporation of this molecule could be used to tune the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. The presence of the aromatic ring and amide group can also impart specific optical or electronic properties, making it a candidate for use in specialty coatings, adhesives, or electronic materials.

Reference Compounds in Biochemical Assays

The use of specific and well-characterized compounds as references is fundamental to the reliability and reproducibility of biochemical assays.

Positive Controls for Enzyme Inhibition Screens

The N-(3-hydroxyphenyl)amide moiety is a structural feature present in a number of biologically active compounds, including some enzyme inhibitors. For instance, related benzamide (B126) derivatives have been investigated for their inhibitory effects on enzymes like histone deacetylases (HDACs) and cholinesterases. indexcopernicus.comresearchgate.net Therefore, this compound could theoretically serve as a positive control or a reference compound in screening assays aimed at identifying new inhibitors of enzymes that recognize this type of chemical scaffold. Its activity, once characterized, could provide a benchmark against which to compare the potency of newly synthesized analogs.

Standards for Quorum Sensing Assays

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules. While there is no direct evidence of this compound acting as a QS molecule, its structural similarity to some known QS signals or their antagonists suggests a potential role as a reference standard in QS research. For example, some N-acyl homoserine lactones (AHLs), a common class of QS molecules, share the feature of an amide linkage to an alkyl chain. Although the headgroup is different, the compound could be used in assays to probe the specificity of QS receptors or to identify new compounds that interfere with QS pathways.

Future Directions and Emerging Research Paradigms for 2 Ethyl N 3 Hydroxyphenyl Hexanamide

Advancements in Microscale and High-Throughput Research Methodologies

The characterization of a novel compound like 2-ethyl-N-(3-hydroxyphenyl)hexanamide can be significantly accelerated through the adoption of microscale and high-throughput techniques. These approaches offer the benefits of reduced reagent consumption, increased experimental throughput, and the ability to perform large-scale screening and mechanistic studies that would be unfeasible with traditional methods. dispendix.combmglabtech.com

Miniaturized Assays for Mechanistic Investigations

Advanced miniaturized platforms such as lab-on-a-chip and organ-on-a-chip systems could provide deeper insights. dispendix.com These microfluidic devices can simulate the physiological microenvironments of human tissues, offering a more biologically relevant context to study the compound's effects. nih.govmdpi.com For example, by culturing specific cell types in a microfluidic device, researchers could investigate the impact of this compound on cell viability, proliferation, or the expression of key biomarkers.

A hypothetical miniaturized assay workflow for this compound might involve an initial screen to assess its impact on a panel of human cancer cell lines. Should any activity be observed, subsequent mechanistic assays could be deployed, as illustrated in the table below.

Assay TypeObjectiveTechnologyPotential Data Output
Cell Viability AssayTo determine the cytotoxic or cytostatic effects of the compound.3D Cell Culture in 1536-well plates with luminescent readout.IC50 values across different cell lines.
Reporter Gene AssayTo investigate the modulation of specific signaling pathways.Lentiviral-based reporters in a microplate format.Fold change in reporter activity.
High-Content ImagingTo analyze morphological changes in cells upon treatment.Automated microscopy and image analysis software.Quantitative data on cell shape, size, and protein localization.

This table is illustrative and represents a potential research strategy.

Automated Synthesis and Screening Platforms

The integration of automated synthesis with high-throughput screening creates a powerful, closed-loop system for accelerated discovery. nih.govnih.gov For this compound, an automated platform could be used to synthesize a library of structural analogs. researchgate.net By systematically modifying the ethylhexanamide or the hydroxyphenyl portions of the molecule, researchers could rapidly generate chemical diversity around the core scaffold.

These newly synthesized compounds can be directly transferred by robotic systems into screening assays. researchgate.net This seamless integration of synthesis and screening allows for the rapid generation of structure-activity relationship (SAR) data. nih.gov Machine learning algorithms can be incorporated into these platforms to analyze the screening results in real-time and suggest the next generation of compounds to be synthesized, further optimizing the discovery cycle. acs.org

Integration of Systems Biology Approaches

Systems biology offers a holistic perspective by examining the complex interactions within biological systems. tcmsp-e.com For a compound with an unknown mechanism of action like this compound, systems biology approaches can help to identify its molecular targets and understand its effects on a network level.

Network Pharmacology for Polypharmacological Effects

Many small molecules interact with multiple targets, a concept known as polypharmacology. colab.wseurekaselect.com Network pharmacology provides a framework for understanding these multi-target effects by analyzing the relationships between drugs, targets, and diseases within the context of biological networks. tcmsp-e.comnih.gov

To apply this to this compound, computational methods could be used to predict potential protein targets based on the compound's chemical structure. These predicted targets can then be mapped onto protein-protein interaction networks to identify clusters of interacting proteins that might be affected. This can generate hypotheses about the compound's polypharmacological profile and its potential therapeutic applications or side effects. researchgate.net

Pathway Analysis of Compound-Induced Perturbations

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how a compound perturbs cellular pathways. frontiersin.org By treating cells with this compound and performing RNA sequencing, researchers can obtain a gene expression signature of the compound's activity.

This "perturbation signature" can then be analyzed using various computational tools to identify signaling pathways that are significantly altered. nih.gov For instance, if the compound treatment leads to the upregulation of genes involved in a specific metabolic pathway and the downregulation of genes in a cell cycle pathway, this would provide strong clues about its mechanism of action. Comparing the compound's expression signature to those of well-characterized drugs or genetic perturbations can also help to infer its targets and mode of action. frontiersin.orgnih.gov

Analysis TypeDescriptionPotential Insights for this compound
Gene Ontology (GO) EnrichmentIdentifies over-represented biological processes, molecular functions, and cellular components in a list of differentially expressed genes.Understanding the broad biological impacts of the compound.
KEGG Pathway AnalysisMaps differentially expressed genes to known signaling and metabolic pathways.Identification of specific pathways modulated by the compound.
Gene Set Enrichment Analysis (GSEA)Determines whether a defined set of genes shows statistically significant, concordant differences between two biological states.Revealing subtle but coordinated changes in pathway activity.

This table outlines potential analytical approaches for transcriptomic data.

Innovative Strategies for Target Identification and Validation

A critical step in characterizing any bioactive small molecule is the identification and validation of its direct molecular target(s). nih.gov Modern chemical biology offers a range of innovative techniques to achieve this.

For this compound, an affinity-based pull-down approach could be employed. nih.gov This would involve chemically modifying the compound with a tag (like biotin) to create a "bait" molecule. This bait can then be incubated with cell lysates, and any proteins that bind to it can be "pulled down" and identified using mass spectrometry.

Label-free methods provide an alternative strategy that does not require modification of the compound. Techniques such as Drug Affinity Responsive Target Stability (DARTS) rely on the principle that the binding of a small molecule can stabilize its target protein against degradation. nih.gov

Once potential targets are identified, validation is crucial. ucl.ac.ukyoutube.com This can involve a variety of experiments, including:

Biochemical assays: To confirm the direct interaction between the compound and the purified target protein.

Genetic approaches: Using techniques like CRISPR to knock out the gene encoding the putative target and observing whether the cell's response to the compound is diminished. discoveryontarget.com

Structural biology: Using methods like X-ray crystallography to determine the three-dimensional structure of the compound bound to its target, providing definitive proof of interaction. ucl.ac.uk

The systematic application of these advanced research paradigms holds the key to unlocking the potential of novel chemical entities like this compound and paving the way for future discoveries.

Phenotypic Screening Coupled with Target Deconvolution

Phenotypic screening represents a powerful strategy to uncover the therapeutic potential of a compound by observing its effects in disease-relevant cellular or organismal models without a preconceived bias about its molecular target. nih.govmdpi.com This approach is particularly valuable for a compound like this compound, whose primary targets are unknown. A phenotypic screen would involve exposing various cell lines, representing different diseases such as cancer, neurodegenerative disorders, or metabolic diseases, to the compound and monitoring for beneficial changes in the cellular phenotype.

Once a desirable phenotypic effect is identified, the critical next step is target deconvolution, which is the process of identifying the specific molecular target or targets responsible for the observed effect. nih.govias.ac.in This is a challenging but essential part of modern drug discovery, as it provides a mechanistic understanding of the compound's action and enables further optimization. google.com

Hypothetical Application to this compound:

A high-content screening campaign could be initiated where various cancer cell lines are treated with this compound. Automated microscopy and image analysis could be used to identify compounds that induce a specific phenotype, such as apoptosis or the reversal of a diseased morphology.

Table 1: Illustrative Phenotypic Screening Data for this compound

Cell LineDisease ModelObserved PhenotypeActivity Level
HT-29Colon CancerInduction of Apoptosis+++
A549Lung CancerInhibition of Proliferation++
SH-SY5YNeuroblastomaNeurite Outgrowth+
Primary Hepatocytes-No significant effect-

Following the identification of a potent anti-proliferative effect in a specific cell line, target deconvolution would be pursued to identify the protein(s) with which this compound interacts to produce this effect.

Affinity-Based Proteomics for Unbiased Target Discovery

Affinity-based proteomics is a direct approach for target deconvolution. ias.ac.ingoogle.com This technique typically involves chemically modifying the compound of interest to create a probe that can be used to "fish" for its binding partners in a cell lysate or even in living cells. google.com The captured proteins are then identified using mass spectrometry.

One common method is to immobilize the small molecule on a solid support, such as agarose (B213101) beads, to create an affinity matrix. google.com Alternatively, photo-affinity labeling can be employed, where a photoreactive group is incorporated into the probe. prepchem.com Upon UV irradiation, the probe covalently crosslinks to its target protein, allowing for its subsequent isolation and identification. prepchem.com

Hypothetical Application to this compound:

To identify the direct binding partners of this compound, a derivative would be synthesized with a linker arm terminating in a biotin (B1667282) tag. This biotinylated probe would then be incubated with a lysate from the cancer cells where a phenotypic effect was observed. The probe-protein complexes would be captured on streptavidin-coated beads, and after washing away non-specific binders, the captured proteins would be eluted and identified by mass spectrometry.

Table 2: Hypothetical Protein Hits from an Affinity-Based Proteomics Experiment with a this compound Probe

Protein IDProtein NameFunctionEnrichment Score
P04637p53Tumor Suppressor15.2
Q06830HDAC1Histone Deacetylase12.5
P00533EGFRTyrosine Kinase8.9
P10415COX-2Prostaglandin Synthesis3.1

Exploration of Novel Chemical Space

Once a lead compound like this compound shows promising activity, the exploration of its chemical space through the synthesis of analogues is a critical step to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Synthesis of Conformationally Restricted Analogues

The flexibility of the ethylhexanamide side chain in this compound means that it can adopt numerous conformations, only one of which is likely the "bioactive" conformation responsible for its interaction with a target protein. The synthesis of conformationally restricted analogues, where the flexible chain is incorporated into a ring system, can lock the molecule into a more defined shape. google.commdpi.com This can lead to increased potency and selectivity by reducing the entropic penalty of binding. google.com

Hypothetical Application to this compound:

Based on a standard synthesis of N-acyl aminophenols via the acylation of 3-aminophenol (B1664112) with an appropriate acyl chloride (e.g., 2-ethylhexanoyl chloride), a series of analogues could be designed. For instance, the 2-ethylhexyl group could be replaced with cyclic structures such as a cyclohexyl or piperidinyl moiety to create conformationally restricted analogues. The synthesis would involve reacting 3-aminophenol with the corresponding cyclic acyl chlorides.

Table 3: Design of Conformationally Restricted Analogues of this compound

Analogue IDModificationRationale
CRA-1Replacement of 2-ethylhexyl with cyclohexylIntroduces a rigid ring to mimic a specific conformation of the alkyl chain.
CRA-2Incorporation of the amide into a lactam ringCreates a rigidified scaffold to probe the required orientation of the phenyl and hydroxyl groups.
CRA-3Replacement with a piperidine-containing acyl groupIntroduces a basic nitrogen atom and restricts conformation.

Bioisosteric Replacements to Modulate Interactions

Bioisosterism is a strategy in medicinal chemistry used to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. monash.eduepo.org This can lead to enhanced potency, selectivity, metabolic stability, and reduced toxicity.

Hypothetical Application to this compound:

Table 4: Proposed Bioisosteric Replacements for this compound

Position of ReplacementOriginal GroupBioisosteric ReplacementExpected Outcome
Amide Linker-CONH-1,2,4-TriazoleIncreased metabolic stability, altered hydrogen bonding.
Amide Linker-CONH-OxadiazoleImproved metabolic stability, potential for new interactions.
Phenolic Group-OH-COOHIncreased acidity, potential for new ionic interactions.
Phenolic Group-OHTetrazoleMimic of carboxylic acid with different pKa, potential for improved oral bioavailability.

Interdisciplinary Collaborations

The successful advancement of a drug discovery project relies on the integration of multiple scientific disciplines. The synergy between synthetic chemistry and biophysics is particularly powerful for elucidating the detailed molecular interactions that underpin a compound's biological activity.

Synergy between Synthetic Chemistry and Biophysics

Synthetic chemistry provides the tools to create novel molecules and probes, while biophysical techniques, such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance (SPR), can provide detailed information about how these molecules interact with their targets. This iterative cycle of design, synthesis, and biophysical characterization is a cornerstone of modern drug discovery.

Hypothetical Application to this compound:

Assuming a target protein has been identified through phenotypic screening and affinity-based proteomics, synthetic chemists would design and synthesize a focused library of analogues based on the principles of conformational restriction and bioisosteric replacement. Biophysicists would then use techniques like SPR to measure the binding affinity and kinetics of these analogues for the target protein. Promising analogues would be co-crystallized with the target protein to obtain a high-resolution X-ray crystal structure. This structural information would then guide the next round of analogue design by the synthetic chemists, creating a feedback loop that drives the optimization of the lead compound.

Table 5: Illustrative Data from an Integrated Chemistry-Biophysics Workflow

Analogue IDBinding Affinity (KD, SPR)Biophysical DataNext Step in Design
Lead Compound5 µM--
CRA-1500 nMCrystal structure shows good fit in hydrophobic pocket.Synthesize derivatives of the cyclohexyl ring to enhance interactions.
BR-1 (Triazole)2 µMNMR shows stabilization of a specific protein conformation.Explore other heterocyclic linkers to optimize geometry.
BR-2 (Carboxylic acid)> 10 µMSPR indicates weak binding.Revert to hydroxyl or explore other neutral hydrogen bond donors.

Integration with Materials Science for Advanced Applications

The unique molecular architecture of this compound, which combines a flexible aliphatic chain, a rigidifying amide linkage, and a functional phenolic ring, presents a compelling case for its exploration in the realm of materials science. The convergence of these distinct chemical features within a single molecule opens up avenues for the rational design of advanced materials with tailored properties. Research into analogous structures suggests that this compound could serve as a versatile building block or additive in the formulation of novel polymers, composites, and functional coatings.

The integration of this compound into material matrices is predicated on the specific roles of its constituent functional groups. The long hexanamide (B146200) chain can impart flexibility and processability, akin to the role of aliphatic segments in traditional polyamides and polyesters. acs.org Concurrently, the amide group itself is a cornerstone of high-performance polymers, renowned for its capacity to form strong intermolecular hydrogen bonds, which contributes to mechanical strength and thermal stability. chemistrytalk.orgwikipedia.org Furthermore, the presence of the N-substituted ethyl group can modulate the compound's solubility and interactions with polymer matrices. fiveable.me

The hydroxyphenyl group is another key feature, offering sites for further chemical modification or for imparting specific functionalities such as antioxidant properties or adhesion to substrates. This phenolic moiety can also influence the degree of polymerization when incorporated into polymer backbones. nrel.gov The strategic combination of these functionalities positions this compound as a candidate for creating materials with a sophisticated balance of properties, from enhanced durability to environmental responsiveness.

The potential applications in materials science are diverse. For instance, its incorporation into polymer blends could improve compatibility between different phases or act as a plasticizer to enhance flexibility without compromising strength. solubilityofthings.com Derivatives of the molecule could be designed as monomers for the synthesis of specialty polyamides or poly(ester amides) with unique thermal or mechanical characteristics. nih.gov Moreover, the phenolic hydroxyl group could be leveraged for creating reactive coatings that cure upon heating or exposure to specific stimuli, or for the development of advanced adhesives with superior bonding capabilities.

A summary of the potential contributions of the structural components of this compound to material properties is presented below.

Structural ComponentPotential Contribution to Material PropertiesRelevant Concepts
Hexanamide Chain Flexibility, Processability, HydrophobicityPolymer Plasticization, Melt Flow Characteristics
Amide Linkage Mechanical Strength, Thermal Stability, Structural RigidityHydrogen Bonding, Polyamide Chemistry chemistrytalk.orgwikipedia.org
N-ethyl Group Solubility Modification, Steric InfluencePolymer-Additive Interaction, Crystallinity Control
3-hydroxyphenyl Group Adhesion, Antioxidant Properties, ReactivitySurface Chemistry, Polymer Stabilization, Cross-linking nrel.govresearchgate.net

Further research into the synthesis of polymers incorporating this compound and the characterization of their physicochemical properties will be crucial in validating these potential applications. The table below outlines hypothetical research directions and the advanced applications that could emerge.

Research DirectionPotential Advanced ApplicationRationale
Copolymerization Studies High-Performance Engineering PlasticsCombining the toughness of polyamides with the functional properties imparted by the hydroxyphenyl group. libretexts.org
Surface Grafting Functionalized BiomaterialsUtilizing the hydroxyl group to attach the molecule to the surface of medical implants to improve biocompatibility.
Development of Epoxy Resins Advanced Composites and AdhesivesThe phenolic group can react with epoxy rings to form a cross-linked network with high thermal and chemical resistance.
Nanoparticle Functionalization Targeted Drug Delivery SystemsModifying the surface of nanoparticles to enhance their stability and interaction with biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.